SNS-314 Mesylate is a synthetic small molecule that functions as a potent pan-Aurora kinase inhibitor. [, , , , , , , , , , , , , , ] It exhibits inhibitory activity against Aurora kinase isoforms A, B, and C in the low nanomolar range. [, ] Due to its potent inhibition of these kinases, SNS-314 Mesylate has been investigated for its anti-tumor properties, particularly in various cancer models. [, , , , , , , , , , , , , ]
SNS-314 mesylate is classified as a small molecule drug and falls under the category of kinase inhibitors. Its primary target is the Aurora kinase family, which plays a pivotal role in cancer cell proliferation. The compound is recognized for its ability to inhibit all three isoforms of Aurora kinases, making it a valuable candidate in cancer therapeutics .
The synthesis of SNS-314 mesylate involves multiple steps:
The molecular formula of SNS-314 mesylate is , with a molecular weight of approximately 527.03 g/mol .
SNS-314 mesylate can undergo various chemical reactions:
SNS-314 mesylate acts as an ATP-competitive inhibitor of Aurora kinases A, B, and C.
The inhibition of these kinases disrupts the normal progression of mitosis:
The compound interferes with critical signaling pathways involved in cell division, contributing to its anti-tumor effects.
SNS-314 mesylate has diverse applications across various fields:
SNS-314 mesylate is a potent ATP-competitive inhibitor targeting all three Aurora kinase isoforms (Aurora A, B, and C). It binds directly to the ATP-binding pocket of these kinases, disrupting their catalytic activity and subsequent phosphorylation of downstream substrates. Biochemical assays reveal low nanomolar inhibitory potency against each isoform, with IC₅₀ values of 9 nM for Aurora A, 31 nM for Aurora B, and 3–6 nM for Aurora C [2] [9] [10]. This pan-inhibitory profile is significant given the distinct mitotic roles of each kinase:
In cellular models, SNS-314 induces mitotic catastrophe through defective spindle formation and failed cytokinesis. Proliferating cells undergo endoreduplication (DNA replication without division), leading to polyploidy and apoptosis. This mechanism is evidenced by in vitro studies across solid tumor cell lines (e.g., HCT116 colon cancer), where SNS-314 achieves IC₅₀ values of 1.8–24 nM [2] [8] [9].
Table 1: Isoform-Specific Inhibitory Profile of SNS-314 Mesylate
Kinase Isoform | IC₅₀ (nM) | Primary Mitotic Function |
---|---|---|
Aurora A | 9 | Spindle assembly, centrosome maturation |
Aurora B | 31 | Chromosomal alignment, cytokinesis |
Aurora C | 3–6 | Functional overlap with Aurora B |
The high-affinity binding of SNS-314 mesylate to Aurora kinases is enabled by its interaction with the DFG-in (Asp-Phe-Gly) conformation of the kinase activation loop. This conformation positions key residues for optimal inhibitor engagement [8] [9]:
Molecular modeling confirms that SNS-314 mesylate exploits a unique hydrophobic pocket adjacent to the ATP-binding site, enhancing selectivity. This binding mode prevents the conformational shift to the active state, locking Aurora kinases in an inactive form and halting mitotic progression [9] [10].
SNS-314 mesylate exhibits exceptional selectivity for Aurora kinases over other human kinases. Broad profiling across 219 diverse kinases revealed inhibition of only 24 kinases (>65% inhibition at 1 µM) [8] [9] [10]. Notable observations include:
Table 2: Selectivity Profile of SNS-314 Mesylate Across Kinase Families
Kinase Family | Number Inhibited | Key Off-Targets | Clinical Relevance |
---|---|---|---|
Aurora (A/B/C) | 3 | None | Primary targets |
Tyrosine Kinases | 7 | FLT3, RET | Limited inhibition |
Serine/Threonine | 14 | CK1δ, PLK1 | Moderate inhibition |
SNS-314 mesylate’s inhibition of Aurora B/C directly suppresses phosphorylation of histone H3 at serine 10 (pHH3), an epigenetic marker essential for chromatin condensation during mitosis [1] [5] [8]:
Notably, pHH3 inhibition occurs at lower concentrations (EC₅₀ < 16 nM) than those required for antiproliferative effects, validating its role as a mechanism-based biomarker. In anaplastic thyroid cancer models, SNS-314 reduced pHH3 within 24 hours, correlating with reduced colony formation in soft agar assays [4] [5].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: